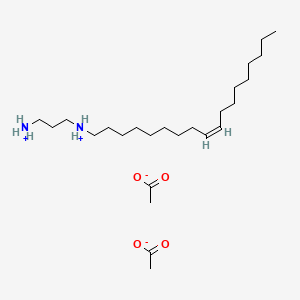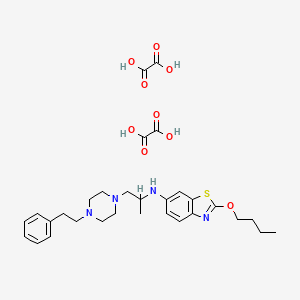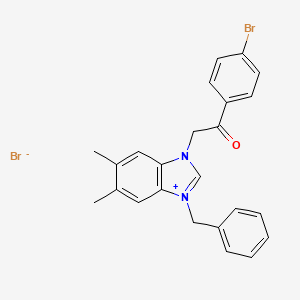
tert-Butyl 3-chloropent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-chloropent-4-enoate: is an organic compound with the molecular formula C9H15ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound features a tert-butyl ester group and a chlorine atom attached to a pent-4-enoate chain, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 3-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-chloropent-4-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated esters.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Products include tert-butyl 3-aminopent-4-enoate, tert-butyl 3-hydroxypent-4-enoate, and tert-butyl 3-thiopent-4-enoate.
Oxidation: Products include tert-butyl 3-chloropentanoate and tert-butyl 3-chloropentanone.
Reduction: The major product is tert-butyl 3-chloropentanoate.
Aplicaciones Científicas De Investigación
tert-Butyl 3-chloropent-4-enoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of bioactive compounds and drug candidates.
Industry: In the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-chloropent-4-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The double bond in the pent-4-enoate chain can participate in addition reactions, leading to various functionalized products .
Comparación Con Compuestos Similares
- tert-Butyl 3-hydroxypent-4-enoate
- tert-Butyl 3-aminopent-4-enoate
- tert-Butyl 3-thiopent-4-enoate
Comparison: tert-Butyl 3-chloropent-4-enoate is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. In contrast, tert-butyl 3-hydroxypent-4-enoate and tert-butyl 3-aminopent-4-enoate have hydroxyl and amino groups, respectively, which influence their reactivity and applications. tert-Butyl 3-thiopent-4-enoate contains a sulfur atom, making it useful in thiol-based chemistry .
Propiedades
Número CAS |
713144-30-0 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
tert-butyl 3-chloropent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7H,1,6H2,2-4H3 |
Clave InChI |
JGLRNJKMNPESLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


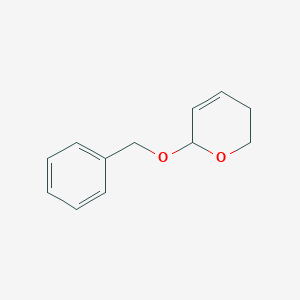
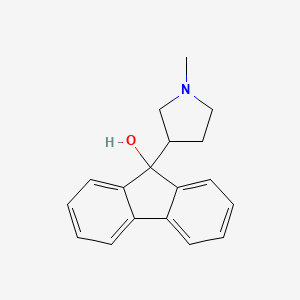
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
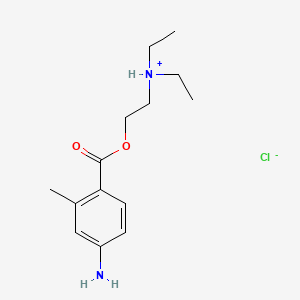
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
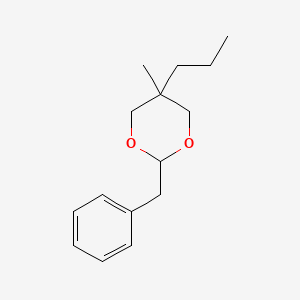

![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
